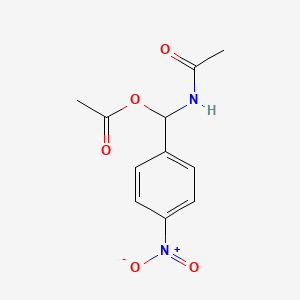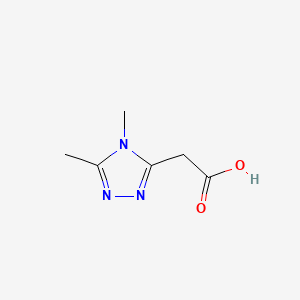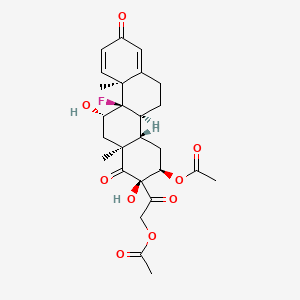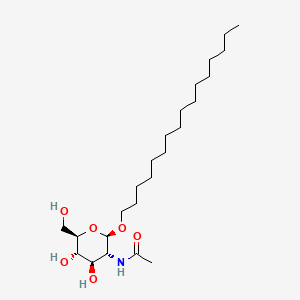
ML345
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML345 is a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE). It has an effective concentration (EC50) value of 188 nanomolar. IDE is a thiol-sensitive zinc-metallopeptidase that acts as the major insulin-degrading protease in vivo, mediating the termination of insulin signaling. In addition to regulating insulin action in diabetes pathogenesis, IDE plays a role in Varicella-Zoster virus infection and degradation of amyloid-beta, a peptide implicated in Alzheimer’s disease .
Mechanism of Action
ML345, also known as 5-fluoro-2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one or 5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one, is a potent and selective small-molecule inhibitor .
Target of Action
The primary target of this compound is the Insulin-Degrading Enzyme (IDE) . IDE is a thiol-sensitive zinc-metallopeptidase that acts as the major insulin-degrading protease in vivo, mediating the termination of insulin signaling .
Mode of Action
This compound interacts with its target, IDE, by binding to a specific reactive cysteine residue, Cys819 . This interaction inhibits the activity of IDE, preventing it from degrading insulin .
Biochemical Pathways
IDE is involved in the degradation of the β-chain of insulin and is linked to β-amyloid degradation . By inhibiting IDE, this compound affects these biochemical pathways, potentially impacting insulin signaling and the accumulation of β-amyloid .
Pharmacokinetics
It is known that this compound is soluble in dmso at a concentration of 5 mg/ml
Result of Action
The inhibition of IDE by this compound can lead to an increase in insulin levels due to reduced degradation. This could potentially be beneficial in the treatment of diabetes mellitus type 2 . Additionally, IDE is linked to β-amyloid degradation, so inhibiting IDE might impact the accumulation of β-amyloid, which is associated with Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
ML345 interacts with the insulin-degrading enzyme (IDE), a zinc metalloprotease responsible for the degradation of insulin and other bioactive peptides . The interaction between this compound and IDE is characterized by the inhibition of the enzyme’s activity, which is quantified by an IC50 value of 188 nM .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an IDE inhibitor. By inhibiting IDE, this compound can potentially influence cellular processes such as insulin signaling and glucose metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to IDE and inhibiting its activity . This inhibition can lead to an increase in the levels of insulin and other IDE substrates within the cell, potentially influencing various cellular processes .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the degradation of insulin and other bioactive peptides. It interacts with IDE, an enzyme that plays a key role in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML345 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis to a larger scale, ensuring the purity and consistency of the product. This would typically involve optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
ML345 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]isothiazol-3-one core.
Reduction: Reduction reactions can occur at the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
ML345 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of insulin-degrading enzyme and its effects on insulin signaling.
Biology: Employed in research on the role of insulin-degrading enzyme in various biological processes, including viral infections and amyloid-beta degradation.
Medicine: Investigated for its potential therapeutic applications in diabetes mellitus type 2 and Alzheimer’s disease.
Industry: Utilized in the development of new pharmacophores for drug discovery and development
Comparison with Similar Compounds
ML345 is unique in its selectivity and potency as an insulin-degrading enzyme inhibitor. Similar compounds include:
ML216: Another insulin-degrading enzyme inhibitor with different selectivity and potency profiles.
CID-2011756: A compound with similar inhibitory effects on insulin-degrading enzyme but different chemical structure.
LJI308: An inhibitor with a distinct mechanism of action and target specificity
Properties
IUPAC Name |
5-fluoro-2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S2/c22-15-1-4-20-17(13-15)21(26)25(31-20)19-14-16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-5-9-29-10-6-23/h1-4,13-14H,5-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOFZKSMMIUTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=C(S4)C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of ML345 and how does it interact with it?
A1: this compound is a small-molecule inhibitor of the insulin-degrading enzyme (IDE) []. While the exact mechanism of interaction remains unclear, studies suggest that this compound acts as a competitive inhibitor, directly binding to the active site of IDE and preventing it from binding to and degrading insulin [].
Q2: Is there any information on the synthesis of this compound?
A8: One study outlines a novel method for synthesizing this compound []. This method utilizes a shorter synthetic route compared to previous approaches, potentially offering advantages in terms of cost-effectiveness and efficiency. The synthesis involves a key intermediate and employs readily available reagents like HATU and cuprous iodide. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)



![4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol](/img/structure/B571494.png)



![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)


